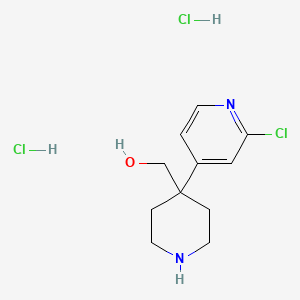
(4-(2-Chloropyridin-4-yl)piperidin-4-yl)methanol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(2-Chloropyridin-4-yl)piperidin-4-yl)methanol dihydrochloride is a chemical compound that features a piperidine ring substituted with a chloropyridine moiety and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Chloropyridin-4-yl)piperidin-4-yl)methanol dihydrochloride typically involves the reaction of 2-chloropyridine with piperidine derivatives. One common method includes the nucleophilic substitution of 2-chloropyridine with a piperidine derivative, followed by the reduction of the resulting intermediate to introduce the methanol group. The final product is then converted to its dihydrochloride salt form for stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-(2-Chloropyridin-4-yl)piperidin-4-yl)methanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloropyridine moiety can be reduced to form a more saturated pyridine derivative.
Substitution: The chlorine atom in the chloropyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
(4-(2-Chloropyridin-4-yl)piperidin-4-yl)methanol dihydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4-(2-Chloropyridin-4-yl)piperidin-4-yl)methanol dihydrochloride involves its interaction with specific molecular targets. The chloropyridine moiety can interact with various enzymes or receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A simpler chloropyridine derivative used in various chemical reactions.
4-Piperidone: A piperidine derivative used as an intermediate in the synthesis of pharmaceuticals.
(4-(2-Chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide: A compound with similar structural features and biological activities.
Uniqueness
(4-(2-Chloropyridin-4-yl)piperidin-4-yl)methanol dihydrochloride is unique due to its combination of a chloropyridine moiety and a piperidine ring with a methanol group. This structure provides a balance of reactivity and stability, making it suitable for various applications in research and industry.
Properties
Molecular Formula |
C11H17Cl3N2O |
|---|---|
Molecular Weight |
299.6 g/mol |
IUPAC Name |
[4-(2-chloropyridin-4-yl)piperidin-4-yl]methanol;dihydrochloride |
InChI |
InChI=1S/C11H15ClN2O.2ClH/c12-10-7-9(1-4-14-10)11(8-15)2-5-13-6-3-11;;/h1,4,7,13,15H,2-3,5-6,8H2;2*1H |
InChI Key |
GKYFWXGKGZVBMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CO)C2=CC(=NC=C2)Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



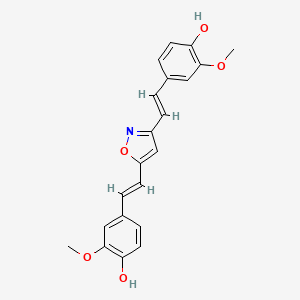


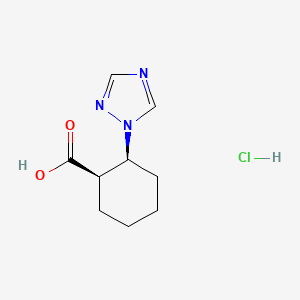

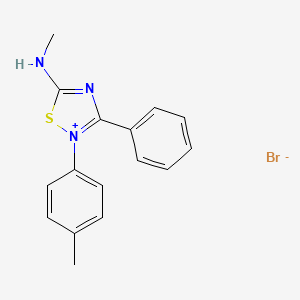


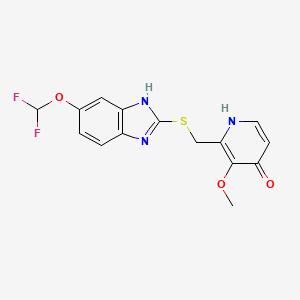

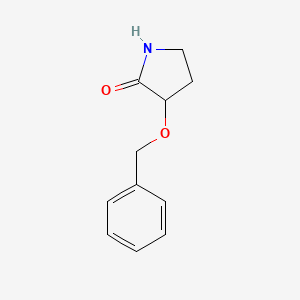
![2-[2-Hydroxy-5-[3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-3-methoxyphenyl]-1-(4-hydroxy-3-methoxyphenyl)ethanone](/img/structure/B12311659.png)
![(2R,4S)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B12311679.png)
